![molecular formula C14H15N3O4S2 B2976474 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034622-44-9](/img/structure/B2976474.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a pyrazole ring attached to a sulfonamide group, with a furan and a thiophene ring attached to the nitrogen of the sulfonamide group .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The pyrazole ring, for example, could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the sulfonamide group could potentially make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Antibacterial Agents
Research has explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potent antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds, showing high antibacterial activities, which signifies the potential of sulfonamide derivatives in combating bacterial infections (Azab, M. E., Youssef, M., & El-Bordany, E. A., 2013).
Carbonic Anhydrase Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase isoenzymes, suggesting its potential in treating conditions like glaucoma. Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide, showing effective inhibition of human carbonic anhydrase isoenzymes I and II, indicating a significant potential for therapeutic applications (Büyükkıdan, N., Büyükkıdan, B., Bülbül, M., Kasımoğulları, R., & Mert, S., 2017).
Synthesis of Heterocyclic Compounds
The ability to construct complex heterocyclic structures from simple precursors is a valuable tool in medicinal chemistry. For example, Abdelrazek et al. (2010) demonstrated the synthesis of novel pyridine and naphthyridine derivatives, emphasizing the versatility of sulfonamide derivatives in creating biologically active molecules (Abdelrazek, F. M., Kassab, N., Metwally, N., & Sobhy, N. A., 2010).
Anticancer Activities
Some studies have investigated the anticancer properties of sulfonamide derivatives, highlighting their potential as therapeutic agents. For instance, Ghorab et al. (2015) synthesized novel sulfonamide derivatives showing in-vitro anticancer activity against human tumor liver cell lines, suggesting that these compounds could be developed into effective anticancer drugs (Ghorab, M., Ragab, F., Heiba, H., El-Gazzar, M., & Zahran, S. S., 2015).
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-17-8-12(7-15-17)23(19,20)16-10-14(18,11-4-6-22-9-11)13-3-2-5-21-13/h2-9,16,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLYXBAXNRGXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.